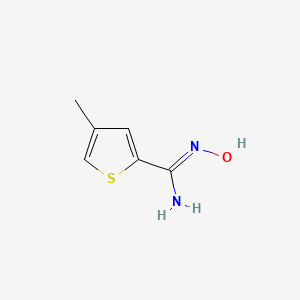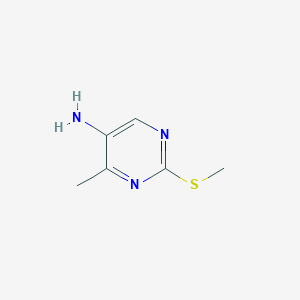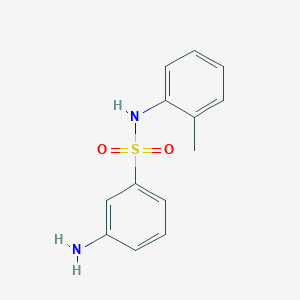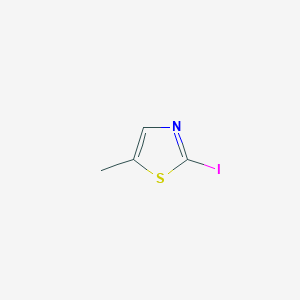
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine
Vue d'ensemble
Description
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a type of phospholipid . It is a lipid species that is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine .
Molecular Structure Analysis
The molecular formula of this compound is C40H83NO7P+ . The exact mass is 720.59071598 g/mol and the monoisotopic mass is also 720.59071598 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 721.1 g/mol, XLogP3-AA of 13.9, 1 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 40 rotatable bond count .Applications De Recherche Scientifique
Enzymatic Reactions in Lipid Vesicles
Lipid vesicles or liposomes, prepared using phosphatidylcholine compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), serve as bioreactors for enzymatic reactions. These vesicles encapsulate water-soluble enzymes in their aqueous interiors, facilitating various biomedical applications such as enzyme-replacement therapy and immunoassays. The dehydration-rehydration method, followed by extrusion, is deemed superior for achieving high enzyme encapsulation efficiencies, monodisperse vesicle sizes, and a high degree of unilamellarity, essential for medical applications and in vitro studies (Walde & Ichikawa, 2001).
Role in Atherosclerosis
Oxidized phospholipids, including derivatives of 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine, play significant roles in atherosclerosis. They accumulate in lesions and regulate over 1,000 genes in endothelial cells, influencing atherogenesis through pro-atherogenic and anti-atherogenic effects. The structural model of OxPLs serving as CD36 ligands provides insights into their involvement in the disease, suggesting their potential as biomarkers and therapeutic targets (Berliner & Watson, 2005).
Anti-inflammatory Potential
Palmitoylethanolamide, synthesized from phospholipids like this compound, exhibits anti-inflammatory, analgesic, and neuroprotective properties. It acts through the peroxisome proliferator-activated receptor alpha (PPAR-α) and is regulated by enzymes like FAAH and NAAA. Its role in inflammatory and neurodegenerative diseases highlights the therapeutic potential of targeting palmitoylation processes for drug discovery (Alhouayek & Muccioli, 2014).
Modulation of Neuromuscular Function
Ultra-micronized palmitoyl ethanolamide, related to phospholipid metabolism, influences the neuromuscular junction by interacting with acetylcholine receptors. This modulation offers potential nutraceutical support for treating neuromuscular diseases, highlighting the importance of phospholipid derivatives in maintaining neuromuscular health and function (Cifelli et al., 2022).
Impact on Metabolic Diseases and Cancer
The enzymatic process of palmitoylation, involving the attachment of palmitate to proteins, is crucial in several diseases, including cancer and metabolic disorders. Studies focus on identifying palmitoylation inhibitors, which could lead to new therapeutic strategies for treating these conditions. Understanding the selective inhibition of protein palmitoylation may provide insights into the development of drugs targeting specific PATs/APTs involved in disease progression (Draper & Smith, 2009).
Mécanisme D'action
Target of Action
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a type of phospholipid . Phospholipids are major components of all cell membranes and play crucial roles in many biological processes, including membrane fusion and cell signaling .
Mode of Action
Phospholipids in general are known to interact with a variety of proteins and other molecules within the cell, influencing numerous cellular processes .
Biochemical Pathways
Phospholipids like this compound are involved in several biochemical pathways. For instance, they can be hydrolyzed by phospholipase A2 (PLA2), leading to the production of reactive oxygen species (ROS) and changes in protein levels and phosphorylation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, where it can interact with cells and participate in various biochemical reactions .
Result of Action
The result of the action of this compound can vary depending on the context. For example, it has been shown to increase the production of ROS and decrease superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and efficacy .
Analyse Biochimique
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is likely involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-[(2-hexadecanoyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTHHEHCEYHCFE-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H83NO7P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)




![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)
![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)
